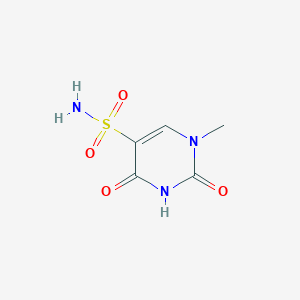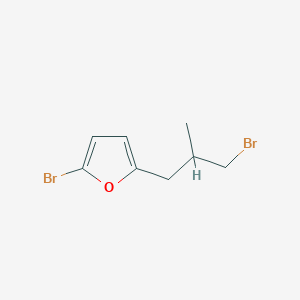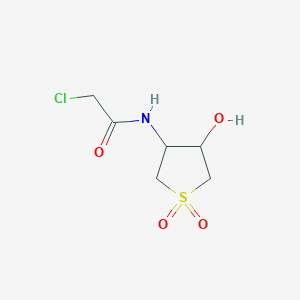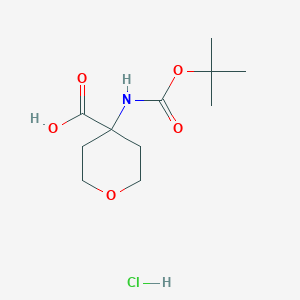
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring with two oxo groups at positions 2 and 4, a methyl group at position 1, and a sulfonamide group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of 5-hydroxyuracil derivatives with sulfonamide reagents. One common method involves the use of methacrylic anhydride to react with 5-hydroxyuracil derivatives, forming the desired compound . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated pyrimidines, and various substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a sulfonamide group and exhibits different chemical reactivity and biological activity.
Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a carboxylate group and is used in different synthetic applications.
Uniqueness
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and potential biological activities. The presence of the sulfonamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C5H7N3O4S |
|---|---|
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
1-methyl-2,4-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H7N3O4S/c1-8-2-3(13(6,11)12)4(9)7-5(8)10/h2H,1H3,(H2,6,11,12)(H,7,9,10) |
InChI-Schlüssel |
AKDCXZDYSRRTNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)NC1=O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)





![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)




![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)
